2,6-dichloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide
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Overview
Description
2,6-Dichloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with chlorine atoms at the 2 and 6 positions, a carboxamide group at the 3 position, and a phenyl ring substituted with a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide typically involves multiple steps. One common method includes the initial chlorination of pyridine to form 2,6-dichloropyridine . This intermediate can then undergo further reactions to introduce the carboxamide group and the trifluoroethoxy-substituted phenyl ring. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by subsequent functionalization steps. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, potentially altering its functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents for these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,6-Dichloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a therapeutic agent.
Medicine: It may be investigated for its pharmacological properties and potential use in drug development.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The chlorine atoms and carboxamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of the target compound, with similar reactivity but lacking the trifluoroethoxy and carboxamide groups.
2,6-Dichlorobenzonitrile: Another chlorinated aromatic compound with different functional groups and applications.
Fluoropyridines: Compounds with fluorine substituents instead of chlorine, exhibiting different chemical and biological properties.
Uniqueness
2,6-Dichloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide is unique due to its combination of chlorine, trifluoroethoxy, and carboxamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
2,6-dichloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O2/c15-11-6-5-8(12(16)21-11)13(22)20-9-3-1-2-4-10(9)23-7-14(17,18)19/h1-6H,7H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJPHYNZGIJZJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(N=C(C=C2)Cl)Cl)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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